2,2-Difluoroethenoxymethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethenoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJZTMZOKIIDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Aspects of 2,2 Difluoroethenoxymethylbenzene Within Contemporary Organofluorine Chemistry
Significance of Fluorinated Organic Scaffolds in Advanced Chemical Research
The introduction of fluorine atoms into organic molecules imparts a range of distinctive chemical, physical, and biological properties that are often unattainable with their non-fluorinated counterparts. jmu.edu This has led to a surge in research focused on the synthesis and application of selectively fluorinated organic compounds. jmu.edu In medicinal chemistry, for instance, over 20% of all pharmaceuticals contain fluorine, a testament to its ability to enhance metabolic stability, bioavailability, and binding affinity. jmu.edunih.gov Similarly, in agrochemistry, more than 30% of crop protection chemicals feature fluorinated structures. jmu.edu
The unique characteristics of the carbon-fluorine (C-F) bond, which is highly polarized and exceptionally strong, are central to these beneficial effects. nih.gov Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and modulate lipophilicity, all of which are critical parameters in drug design and materials science. google.comnih.gov The stability of the C-F bond also makes fluorinated compounds resistant to metabolic degradation, potentially extending the therapeutic half-life of a drug. nih.gov
The growing importance of fluorinated scaffolds is evidenced by the continuous development of novel synthetic methods for their preparation. These methods provide access to a diverse array of fluorinated building blocks, enabling chemists to systematically explore the impact of fluorination on molecular properties. jmu.edu
The Unique Role of Fluorinated Vinyl Ethers as Synthetic Intermediates
Fluorinated vinyl ethers represent a versatile class of monomers and synthetic intermediates. Their unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atoms and the electron-donating ether oxygen, make them valuable precursors in a variety of chemical transformations. These compounds are key components in the production of high-performance fluoropolymers and have found applications in materials with exceptional chemical resistance and thermal stability.
The synthesis of fluorinated vinyl ethers can be challenging, often requiring specialized reagents and reaction conditions. One common industrial method involves the pyrolysis of salts of perfluoro-2-alkoxypropionic acids. The resulting fluorinated vinyl ethers can then be copolymerized with other monomers, such as tetrafluoroethylene, to produce materials like Nafion®, a perfluorinated polymer with sulfonic acid groups used in fuel cell membranes.
The incorporation of a vinyl ether group into a fluoropolymer can enhance its solubility and processability, allowing for applications in liquid coatings. For example, fluoroethylene vinyl ether (FEVE) resins are used in high-performance coatings due to their exceptional UV resistance and gloss. The alternating structure of fluoroethylene and vinyl ether units is crucial for this stability, as the robust fluoroethylene segment sterically and chemically shields the adjacent vinyl ether from degradation.
Positioning 2,2-Difluoroethenoxymethylbenzene within the Landscape of Gem-Difluorinated Alkenes
This compound is a member of the gem-difluoroalkene family, a class of compounds characterized by two fluorine atoms attached to the same carbon of a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, making gem-difluoroalkenes valuable building blocks in organic synthesis. The two electron-withdrawing fluorine atoms polarize the double bond, rendering the alpha-carbon susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of a wide range of other fluorinated and non-fluorinated compounds.
Gem-difluoroalkenes can serve as bioisosteres for carbonyl groups, a strategy employed in medicinal chemistry to improve the properties of drug candidates. They are also found in some biologically active compounds and have been used as irreversible inhibitors for various enzymes. The synthetic utility of gem-difluoroalkenes is further highlighted by their use as precursors for the preparation of heterocycles and polymers.
The synthesis of gem-difluoroalkenes can be achieved through various methods, including the reaction of ketones with fluorinating agents. For instance, 1,3-diketones can be converted to their 2,2-difluoro derivatives using electrophilic fluorinating agents. The development of new and efficient methods for the synthesis of gem-difluoroalkenes continues to be an active area of research, driven by the broad applicability of these compounds in different fields of chemistry.
Methodologies for the Synthesis of 2,2 Difluoroethenoxymethylbenzene and Analogous Systems
Strategies for Constructing the Gem-Difluorovinyl Ether Moiety
The construction of the gem-difluorovinyl ether moiety is a key challenge in the synthesis of 2,2-difluoroethenoxymethylbenzene. Researchers have developed several strategies, including transition metal-catalyzed coupling reactions, photoredox catalysis, and radical-mediated pathways.
Transition Metal-Catalyzed Coupling Reactions in Fluorinated Vinyl Ether Synthesis
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis of fluorinated vinyl ethers. nih.gov These methods often involve the functionalization of gem-difluoroalkenes, which are readily accessible building blocks. nih.gov
Palladium and Copper Co-Catalytic Systems in Gem-Difluoroalkene Functionalization
Palladium and copper co-catalytic systems have been employed for the functionalization of gem-difluoroalkenes. rsc.org One notable application is the chloro-arylation of gem-difluorostyrenes. rsc.org A challenge in these reactions is the propensity for β-fluoride elimination from unstable anionic or organometallic intermediates, which leads to monofluorinated products. nih.govrsc.org To overcome this, a fluorine-retentive palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes has been developed, which utilizes a nitrite (B80452) additive to suppress the undesired β-fluoride elimination pathway and yield the desired difluorinated products. rsc.org
A stereodivergent C–F bond functionalization of trisubstituted gem-difluoroalkenes has also been achieved using palladium catalysis. acs.org By employing a directing group, both (E)- and (Z)-monofluoroalkenes can be obtained from the same starting material with high diastereoselectivity. acs.org This control is achieved through two distinct reaction pathways: a chelation-assisted C–F bond oxidative addition with a Pd(0) catalyst and a Pd(II)-catalyzed cross-coupling of arylboronic acids. acs.org
| Catalyst System | Reactants | Product Type | Key Feature |
| Pd/Cu with Nitrite Additive | gem-Difluorostyrenes | Difluorinated Products | Suppresses β-fluoride elimination rsc.org |
| Pd(0) or Pd(II) with Directing Group | Trisubstituted gem-difluoroalkenes | (E)- or (Z)-Monofluoroalkenes | Stereodivergent synthesis acs.org |
Nickel-Catalyzed Hydrosilylation of Gem-Difluoroalkenes
Nickel catalysis has proven effective for the highly regio- and enantioselective hydrosilylation of gem-difluoroalkenes. nih.gov This method allows for the direct generation of difluoromethylated stereocenters, which are valuable in drug discovery. nih.gov The reaction utilizes readily available starting materials and commercial chiral catalysts to produce α-difluoromethylsilanes in high yields and with excellent enantioselectivity. nih.gov
Furthermore, nickel-catalyzed hydroarylation of gem-difluoroalkenes provides a regioselective method for synthesizing compounds containing the ArCF2- moiety under mild conditions. nih.gov This approach addresses the need for catalytic methods to create such structures using earth-abundant metals. nih.gov Nickel-catalyzed reductive cross-coupling reactions have also been developed to synthesize gem-difluoroalkenes by cleaving both C–F and C–O bonds. acs.org
| Catalyst | Reaction Type | Product | Significance |
| Ni(0) with Chiral Ligand | Hydrosilylation | Enantioenriched α-difluoromethylsilanes | Direct generation of difluoromethylated stereocenters nih.gov |
| Ni-H Intermediate | Hydroarylation | ArCF2- containing compounds | Mild conditions, earth-abundant metal nih.gov |
| Nickel | Reductive Cross-Coupling | gem-Difluoroalkenes | Cleavage of C-F and C-O bonds acs.org |
Photopromoted Palladium-Catalyzed Heck Reactions for Vinyl Gem-Difluorinated Cyclopropanes
A photopromoted palladium-catalyzed Heck reaction has been developed for the synthesis of vinyl gem-difluorinated cyclopropanes (VDFCs) from gem-difluorocyclopropyl bromides and styrenes. nih.govresearchgate.net This reaction proceeds under mild conditions and exhibits good functional group compatibility, providing the products with a high E/Z ratio. nih.govresearchgate.net The resulting VDFCs can be further transformed into various fluorinated cyclic and acyclic structures, expanding their synthetic utility. nih.govresearchgate.net
Photoredox Catalysis in the Formation of Fluorinated Vinyl Ethers
Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov This approach has been successfully applied to the synthesis of fluorinated compounds, including fluorinated vinyl ethers. mdpi.comnih.gov
Photoredox catalysis can be used to generate fluorinated radicals, which can then participate in various synthetic transformations. nih.gov For instance, the activation of redox-active fluorinated acids and anhydrides through photoredox catalysis allows for selective and efficient fluoroalkylation reactions. nih.gov These methods have enabled the direct synthesis of a diverse range of fluorinated compounds with high selectivity and functional group tolerance. nih.gov
In the context of vinyl ethers, photoredox catalysis has been utilized to control cationic polymerizations. nih.govacs.org By reversibly oxidizing thiocarbonylthio chain ends with a photocatalyst, a photocontrolled cationic polymerization of vinyl ethers can be achieved. nih.govacs.org This technique allows for spatiotemporal control over both polymer initiation and chain growth, enabling the synthesis of well-defined poly(vinyl ether)s. nih.govacs.org
| Catalysis Type | Application | Key Feature |
| Visible-Light Photoredox | Fluoroalkylation | Generation of fluorinated radicals from redox-active reagents nih.gov |
| Visible-Light Photoredox | Cationic Polymerization of Vinyl Ethers | Spatiotemporal control over initiation and chain growth nih.govacs.org |
Radical-Mediated Pathways for C-F Bond Formation and Functionalization
Radical-mediated reactions represent another important avenue for the synthesis of fluorinated compounds. These pathways can be initiated through various means, including the use of radical initiators or photoredox catalysis. nih.gov
The formation of a C-F bond is a critical step in many fluorination reactions. While direct fluorination can be challenging, radical-mediated approaches offer alternative strategies. For example, the generation of aryl radicals via photoredox catalysis, followed by trapping with a fluoride (B91410) source, can lead to the formation of aryl fluorides. mdpi.com
The functionalization of existing C-F bonds is also a key strategy. For instance, the defluorinative functionalization of gem-difluoroalkenes can lead to the formation of monofluoroalkenes. nih.gov These reactions often proceed through radical intermediates. An electrochemical method using a nickel catalyst has been developed for the defluoroalkylation of gem-difluoroalkenes with alkyl halides, which likely proceeds through an alkyl radical intermediate. rsc.org
Defluorinative Transformations Leading to Difluorinated Olefins
Defluorinative transformations, particularly from readily available trifluoromethyl compounds, represent a powerful and atom-economical approach to gem-difluoroalkenes. These reactions typically involve the reductive removal of a single fluorine atom from a trifluoromethyl group.
One prominent method involves the magnesium-mediated reductive defluorinative cross-electrophile coupling of α-trifluoromethyl styrenes. While not a direct synthesis of this compound, this method highlights a general strategy where a trifluoromethyl group attached to an activated system can be converted to a difluoroalkene. Another significant advancement is the NiH-catalyzed migratory defluorinative coupling between two electronically differentiated olefins. wikipedia.org This process allows for the direct coupling of unactivated donor olefins with acceptor olefins containing an electron-deficient trifluoromethyl substituent to form gem-difluoroalkenes. wikipedia.org The reaction proceeds with high yields and excellent chemo- and regioselectivity under mild conditions. wikipedia.org
Recent research has also focused on organophotoredox-catalyzed defluorination processes from trifluoromethylated compounds to access difluoromethylated and gem-difluoroalkene derivatives. masterorganicchemistry.com These methods often utilize C(sp³)–F bond activation or β-fragmentation pathways. masterorganicchemistry.com Although direct defluorination of a (2,2,2-trifluoroethoxymethyl)benzene precursor to yield this compound is not explicitly detailed in the literature, these methodologies provide a conceptual framework for such a transformation. The stability of organofluorine sulfur compounds and their potential for biodegradation through defluorination has also been a subject of study, indicating the diverse contexts in which C-F bond cleavage is explored.
The following table summarizes key features of selected defluorinative transformation methods.
| Method | Catalyst/Reagent | Substrate Scope | Key Features |
| Reductive Defluorinative Cross-Electrophile Coupling | Magnesium | α-Trifluoromethyl Styrenes, Carbonyls | Readily accessible reagents, mild conditions. masterorganicchemistry.com |
| NiH-Catalyzed Migratory Defluorinative Coupling | NiH Catalyst | Unactivated Donor Olefins, Acceptor Olefins with CF3 | High yields, excellent chemo- and regioselectivity. wikipedia.org |
| Organophotoredox-Catalyzed Defluorination | Photoredox Catalyst | Trifluoromethylated Compounds | Utilizes C(sp³)–F bond activation or β-fragmentation. masterorganicchemistry.com |
Hydrodifluoroalkylation Approaches utilizing Difluorinated Silyl (B83357) Enol Ethers
Hydrodifluoroalkylation reactions offer an alternative route to difluorinated structures. While not directly producing a difluoroalkene, these methods can generate key difluoroalkylated intermediates. Catalytic hydrodifluoroalkylation of unactivated olefins has been achieved using a combination of a photocatalyst, a hydrogen atom transfer (HAT) agent, and a difluoroalkyl source. This approach, however, typically leads to saturated difluoroalkanes rather than difluoroalkenes.
A more relevant strategy involves the use of fluorinated silyl enol ethers. These reagents have emerged as versatile building blocks in catalytic selective mono- and difluoroalkylation reactions. The development of methods for the catalytic functionalization of fluorinated silyl enol ethers (FSEEs) provides a pathway for the diversity-oriented synthesis of valuable α-mono or difluoroalkylated ketones. While the direct application to form the 2,2-difluoroethenyl ether is not documented, one can envision a pathway where a difluorinated silyl enol ether is coupled with a suitable electrophile, followed by further transformations to install the benzyloxymethyl group.
Installation of the Benzyloxymethyl Substructure
The synthesis of this compound also requires the formation of a benzyl (B1604629) ether linkage. This can be achieved through well-established etherification reactions.
Etherification Reactions for Benzyl Ether Linkages, including Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers, including benzyl ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgedubirdie.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org In the context of synthesizing this compound, two main retrosynthetic disconnections are possible for the Williamson ether synthesis:
Reaction of a 2,2-difluoroethenoxide with benzyl halide.
Reaction of benzyl alkoxide with a 2,2-difluoroethenyl halide.
The first approach would require the in-situ generation of the unstable 2,2-difluoroethenoxide. The second approach, reacting benzyl alkoxide with a suitable 2,2-difluoroethenyl halide (e.g., 1-bromo-2,2-difluoroethene), is a more plausible strategy. The benzyl alkoxide can be readily prepared by treating benzyl alcohol with a strong base such as sodium hydride (NaH). youtube.com The subsequent SN2 reaction with the fluorinated electrophile would yield the desired product. The Williamson ether synthesis is known for its broad scope and is frequently used in both laboratory and industrial settings. wikipedia.org
The following table outlines the key components of the Williamson ether synthesis.
| Component | Description | Example for Target Synthesis |
| Nucleophile | An alkoxide ion. | Benzyl alkoxide (from benzyl alcohol and a base). youtube.com |
| Electrophile | A primary alkyl halide or sulfonate. | 1-Bromo-2,2-difluoroethene. |
| Mechanism | SN2 (bimolecular nucleophilic substitution). wikipedia.orgmasterorganicchemistry.com | Backside attack of the benzyl alkoxide on the carbon of the C-Br bond. |
| Conditions | Typically requires a strong base to form the alkoxide and an appropriate solvent. | Sodium hydride (NaH) as the base in a solvent like THF or DMF. youtube.com |
Synthesis of Fluorinated Monomers Incorporating Benzyl Derivatives
The synthesis of fluorinated monomers often involves the incorporation of various functional groups, including benzyl derivatives, to tailor the properties of the resulting polymers. researchgate.netrsc.orgclemson.edu While the direct synthesis of this compound as a monomer is not explicitly described, the general strategies for creating fluorinated monomers are instructive. These syntheses often involve the reaction of a fluorinated building block with a functionalized alcohol. For instance, a fluorinated acid chloride could be reacted with benzyl alcohol to form a benzyl ester-containing monomer. Similarly, a fluorinated epoxide could be opened with benzyl alcohol to introduce the benzyloxy group. These approaches highlight the modularity of synthesizing complex fluorinated molecules and suggest that the benzyloxymethyl group can be introduced at various stages of a synthetic sequence.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached using either convergent or divergent strategies.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the necessary functional groups. For instance, a molecule already containing the benzyloxymethyl group could undergo a series of reactions to install the 2,2-difluoroethenyl functionality. This strategy is particularly useful for creating a library of related compounds by introducing diversity at a late stage.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2 Difluoroethenoxymethylbenzene
Distinct Reactivity Profiles of Gem-Difluoroalkenes and Fluorinated Vinyl Ethers
The presence of both a gem-difluoroalkene and a vinyl ether moiety within 2,2-Difluoroethenoxymethylbenzene results in a complex and fascinating reactivity profile. Gem-difluoroalkenes are recognized as valuable fluorinated building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov Their reactivity is largely influenced by the strong electron-withdrawing nature of the two fluorine atoms.
The two fluorine atoms on the terminal carbon of the double bond in this compound create a significant inductive effect. Fluorine's high electronegativity polarizes the C-F bonds, leading to a considerable partial positive charge on the carbon atom of the CF2 group. nih.gov This electron deficiency makes the gem-difluorinated carbon center a prime target for nucleophilic attack. nih.gov
The electron-deficient nature of the double bond in gem-difluoroalkenes makes them susceptible to various addition reactions. nsf.gov This inherent electrophilicity is a key characteristic that governs many of the transformations they undergo. nih.gov
Table 1: General Reactivity of Gem-Difluoroalkenes
| Reactant Type | General Outcome |
| Nucleophiles | Addition to the difluorinated carbon |
| Radicals | Addition to the double bond |
| Organometallic Reagents | Cross-coupling reactions |
This table presents a generalized summary of the reactivity of gem-difluoroalkenes based on available literature.
A common and often undesired reaction pathway for intermediates formed from the nucleophilic attack on gem-difluoroalkenes is β-fluoride elimination. nih.gov Following the addition of a nucleophile to the difluorinated carbon, the resulting carbanionic intermediate can readily eliminate a fluoride (B91410) ion to form a more stable monofluoroalkene. This process represents a net C-F bond functionalization rather than the desired addition product. nih.gov
The propensity for β-fluoride elimination is a significant challenge in the synthetic application of gem-difluoroalkenes. However, several strategies have been developed to suppress this side reaction. These include:
Use of specific catalysts: Transition metal catalysts can mediate reactions to favor the desired product over the elimination product. researchgate.net
Reaction conditions control: Careful selection of solvents and temperature can influence the reaction pathway.
Substrate modification: The nature of the substituent on the alkene can affect the stability of the intermediate and the likelihood of elimination.
For instance, in the context of transition metal-catalyzed reactions, the choice of metal and ligands can steer the reaction away from β-fluoride elimination by controlling the stability and subsequent reactivity of the organometallic intermediates. researchgate.net
Detailed Mechanistic Investigations of Transformations Involving this compound
The transformations of this compound can proceed through various mechanistic pathways, including radical, organometallic, and ionic intermediates.
Radical reactions offer a powerful tool for the functionalization of gem-difluoroalkenes. The double bond in this compound can act as a radical acceptor. For example, aryl radicals, which can be generated from various precursors, can add to the double bond. masterorganicchemistry.com
Radical-radical cross-coupling represents another potential pathway for the functionalization of this compound. In such reactions, two different radical species combine to form a new bond. While specific examples with this compound are not extensively documented, the general principle of radical-radical cross-coupling has been successfully applied to other gem-difluoroalkenes. nsf.gov
Table 2: Plausible Radical Reactions of this compound
| Reaction Type | Proposed Intermediate | Potential Product |
| Aryl Radical Addition | Benzyloxydifluoroethyl radical | Aryl-substituted difluoroethane derivative |
| Radical-Radical Cross-Coupling | Monofluoroalkenyl radical | Substituted monofluoroalkene |
This table outlines potential radical reaction pathways for this compound based on known reactivity of similar compounds.
Transition metal catalysis plays a crucial role in the selective functionalization of gem-difluoroalkenes like this compound. researchgate.net These reactions typically involve the formation of organometallic intermediates and proceed through well-defined catalytic cycles. Common steps in these cycles include oxidative addition, migratory insertion, and reductive elimination. youtube.com
For instance, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon bonds. In the case of this compound, a palladium catalyst could facilitate its reaction with an aryl halide. The catalytic cycle would likely involve the formation of a palladium-alkene complex, followed by insertion of the alkene into the palladium-aryl bond to form a β,β-difluoroalkyl-palladium intermediate. researchgate.net The fate of this intermediate, whether it undergoes reductive elimination to give the desired product or β-fluoride elimination, is a critical aspect of these reactions. researchgate.net
Nucleophilic addition to the electron-deficient double bond of this compound is a fundamental reaction. nih.gov The attack of a nucleophile on the CF2 carbon leads to the formation of a carbanionic intermediate. nih.gov This intermediate can then be protonated or react with an electrophile.
In certain cases, particularly in cycloaddition reactions, the formation of zwitterionic intermediates has been proposed. acs.org These intermediates possess both a positive and a negative charge within the same molecule. While direct evidence for zwitterionic intermediates in reactions of this compound is scarce, their potential involvement in certain reaction pathways cannot be discounted, especially in polar solvents. The stability and fate of these charged intermediates are key to determining the final product distribution.
Electrophilic Attack and Addition Pathways to the Vinyl Ether Moiety
The vinyl ether moiety in this compound is susceptible to electrophilic attack, a characteristic reaction of alkenes. quimicaorganica.org The presence of the electron-withdrawing fluorine atoms, however, modulates the reactivity of the double bond. The initial step in these reactions typically involves the addition of an electrophile to the carbon-carbon double bond, leading to the formation of a carbocation intermediate. quimicaorganica.org The stability of this carbocation is a key factor in determining the reaction pathway. The subsequent reaction with a nucleophile completes the addition process. quimicaorganica.org
The presence of fluorine atoms on the vinyl group influences the regioselectivity of the electrophilic addition. Due to the electron-withdrawing nature of fluorine, the carbon atom further from the fluorine atoms is more susceptible to nucleophilic attack in the intermediate stage. ochemtutor.com This is because the carbocation formed on the carbon adjacent to the fluorine atoms is destabilized.
Furthermore, the reaction conditions, such as the solvent and the nature of the electrophile and nucleophile, play a significant role in the outcome of the reaction. ochemtutor.comnih.gov For instance, the use of different nucleophiles can lead to the synthesis of a variety of functionalized ethers. quimicaorganica.org
Reaction Types and Stereochemical Control
The unique electronic properties of this compound allow it to participate in a range of reaction types, often with a high degree of stereochemical control.
While direct arylation or heteroarylation of the vinyl group of this compound is not extensively documented, related chemistries provide insights into potential pathways. For instance, photoredox/nickel dual catalysis has been successfully employed for the α-arylation and heteroarylation of related fluorinated compounds like 2-trifluoroboratochromanones. nih.govnih.gov This methodology allows for the coupling of various aryl and heteroaryl bromides under mild conditions, suggesting a potential route for the functionalization of fluorinated vinyl ethers. nih.govnih.gov The reaction tolerates a wide range of functional groups on the coupling partner. nih.gov
The difluorovinyl group of this compound is a versatile component in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. slideshare.net In particular, [3+2] cycloadditions, also known as dipolar cycloadditions, are of significant interest. uchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the difluorovinyl ether) to form a five-membered ring. uchicago.edu
Theoretical studies on the [3+2] cycloaddition reactions of 1,1-difluoroallene with various dipoles, such as nitrones and diazoalkanes, have shown that the reaction proceeds favorably at the non-fluorinated double bond. rsc.org These reactions are often highly regioselective and can proceed through a one-step, asynchronous mechanism. rsc.org Similar reactivity can be anticipated for this compound. The presence of the benzyloxymethyl group may influence the stereochemical outcome of the cycloaddition.
Additionally, [2+2] cycloadditions, which can be thermally or photochemically induced, offer another pathway for the formation of four-membered rings. youtube.comyoutube.com The feasibility of these reactions depends on the orbital symmetries of the reacting partners. youtube.com
Achieving regioselectivity and enantioselectivity in reactions involving this compound is crucial for the synthesis of specific stereoisomers. In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of both the difluorovinyl ether and the reacting partner. For example, in Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice versa) dictates the regiochemical outcome. youtube.com The electron-withdrawing fluorine atoms in this compound significantly influence its LUMO energy and orbital coefficients, thereby directing the approach of the diene.
The photo-oxidation of fluorinated vinyl ethers is a complex process that can lead to a variety of oxygenated products. Gas-phase photo-oxidation, often initiated by hydroxyl radicals, can lead to the formation of peroxy radicals (RO2). nih.gov These peroxy radicals can undergo intramolecular hydrogen shifts followed by oxygen addition, a process known as autoxidation, to form highly oxygenated organic molecules (HOMs). nih.gov The rate of these H-shift processes is competitive with bimolecular reactions under certain atmospheric conditions. nih.gov
The presence of the ether linkage and the aromatic ring in this compound would likely influence the pathways of photo-oxidation. The benzylic hydrogens are susceptible to abstraction, and the aromatic ring can also participate in photo-induced reactions. The study of the photo-oxidation of related glycol ethers provides a framework for understanding the potential atmospheric chemistry of fluorinated vinyl ethers. nih.gov
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The substituents on the this compound molecule have a profound impact on the kinetics and thermodynamics of its reactions. The two fluorine atoms on the vinyl group are strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a non-fluorinated vinyl ether. This deactivation is a kinetic effect, increasing the activation energy of the reaction.
The benzyloxymethyl group, on the other hand, can influence reactivity through both inductive and steric effects. The ether oxygen can donate electron density to the vinyl system through resonance, although this effect is likely attenuated by the fluorine atoms. Sterically, the bulky benzyloxymethyl group can hinder the approach of reactants to the double bond, affecting both the rate and the stereochemical outcome of reactions.
The thermodynamic stability of the products is also influenced by these substituents. The formation of strong carbon-fluorine and carbon-oxygen bonds in the products can provide a thermodynamic driving force for certain reactions. Computational studies can provide valuable insights into the relative energies of reactants, transition states, and products, helping to rationalize the observed reactivity and selectivity. acs.org
Advanced Spectroscopic Techniques for Structural Characterization of 2,2 Difluoroethenoxymethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorine Compounds
NMR spectroscopy is a cornerstone for the characterization of organofluorine compounds. The 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers high sensitivity, making it an excellent probe for molecular structure. huji.ac.ilbiophysics.org The large chemical shift dispersion in 19F NMR, which is significantly wider than for proton (1H) NMR, provides excellent signal separation and is highly sensitive to the local electronic environment. rsc.org
A high-resolution 19F NMR spectrum of 2,2-difluoroethenoxymethylbenzene would provide critical information. The two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The chemical shift of this signal is indicative of the electronic environment of the C=CF2 group.
Spin-spin coupling provides through-bond connectivity information. In this compound, the following couplings are expected:
2JHF (geminal): Coupling between the fluorine atoms and the vinylic proton over two bonds. This is typically a large coupling.
4JHF (long-range): A smaller coupling may exist between the fluorine atoms and the benzylic protons (-O-CH2-) over four bonds.
JFC (fluorine-carbon): Coupling occurs between the fluorine atoms and the carbons of the vinyl group (1JFC and 2JFC) and potentially longer-range couplings to the benzyl (B1604629) carbons.
JHH (proton-proton): Standard proton-proton couplings would be observed in the 1H NMR spectrum, for instance, between the aromatic protons of the benzyl group.
These coupling constants, measured in Hertz (Hz), are crucial for confirming the molecular structure. huji.ac.il
Table 1: Hypothetical 1H and 19F NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| 1H | Aromatic (C6H5) | 7.2 - 7.4 | Multiplet | |
| Benzyl (O-CH2) | ~4.7 | Doublet of doublets | 4JHF, 3JHH | |
| Vinylic (=CH) | 6.5 - 7.0 | Doublet of doublets | 2JHF, 3JHH | |
| 19F | Vinylic (=CF2) | -70 to -90 | Doublet | 2JHF |
Note: These are hypothetical values based on typical ranges for similar functional groups. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity within the molecule.
1H-19F Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and fluorine nuclei that are directly bonded or coupled over a short range (typically 2-3 bonds). For this compound, a 1H-19F HSQC would show a clear correlation peak between the vinylic proton and the two fluorine atoms, confirming the H-C=CF2 moiety. Different variants of heteronuclear correlation experiments like HETCOR and HMQC can also be employed to observe these correlations.
The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton, carbon, and fluorine signals and confirms the atom-to-atom connectivity throughout the molecule. rsc.org
In scenarios where this compound is present in a complex mixture, such as a reaction medium or an environmental sample, 19F-centered NMR methodologies can be exceptionally powerful. huji.ac.ildrugbank.com These methods leverage the high sensitivity and large chemical shift dispersion of the 19F nucleus as a "spy" to selectively identify and characterize fluorinated components without the need for prior separation. huji.ac.ildrugbank.com By using a suite of 19F-detected or edited experiments (e.g., 19F-1H HETCOR, 19F-13C HMBC), a large number of NMR parameters (chemical shifts and coupling constants) can be obtained for each fluorinated species. nih.govnih.gov This wealth of data enables the structural elucidation of individual compounds like this compound even when they are minor components in a mixture. huji.ac.ildrugbank.com
The presence of isotopes can induce small but measurable changes in the chemical shifts of neighboring nuclei. A particularly useful effect in organofluorine chemistry is the 13C-induced 19F isotopic shift. nih.gov When a 19F NMR spectrum is recorded with high resolution without 13C decoupling, small satellite peaks appear on either side of the main 19F signal. These satellites arise from molecules that contain a 13C atom (natural abundance ~1.1%) adjacent to the fluorine atom. The magnitude of the one-bond 13C isotope effect on the 19F chemical shift [1Δδ(19F)] provides information about the C-F bond. biophysics.orgnih.gov Furthermore, comparing 19F chemical shifts from various 2D spectra, such as a 19F, 13C HMBC, with a simple 1D 19F spectrum can reveal isotopic shifts over multiple bonds, providing additional structural constraints. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The analysis of these vibrational frequencies allows for a detailed characterization of the molecule.
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm-1. C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm-1 region.
Ether Linkage: The characteristic C-O-C asymmetric stretching vibration is a strong band typically found in the 1260-1000 cm-1 region of the IR spectrum.
Difluoroalkene Group: The C=C double bond stretch would appear in the 1680-1640 cm-1 region. The most prominent features would be the very strong C-F stretching vibrations, expected in the 1300-1100 cm-1 range. These bands are often the most intense in the IR spectrum.
Table 2: Hypothetical IR and Raman Active Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch (Aromatic) | C6H5 | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | -CH2- | 3000 - 2850 | Medium | Medium |
| C=C Stretch (Alkene) | C=CF2 | 1680 - 1640 | Medium | Strong |
| C=C Stretch (Aromatic) | C6H5 | 1600 - 1450 | Medium-Strong | Medium |
| C-F Stretch | =CF2 | 1300 - 1100 | Very Strong | Weak |
| C-O-C Stretch | Ar-CH2-O- | 1260 - 1000 | Strong | Weak |
Note: These are hypothetical values based on typical group frequencies. Actual experimental values may vary based on coupling and the specific molecular environment.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysisyoutube.com
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. youtube.com For this compound, this method is indispensable for confirming its molecular weight and providing structural clues through the analysis of its fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion, whose mass corresponds to the molecular weight of the compound. libretexts.org The molecular ion of this compound (formula C₉H₈F₂O) has a calculated molecular weight of approximately 170.17 amu.
The energetically unstable molecular ions often break apart into smaller, more stable fragment ions. youtube.comlibretexts.org The resulting pattern of fragments is characteristic of the molecule's structure. The analysis of these patterns allows chemists to deduce the connectivity of atoms within the molecule.
For this compound, the structure of which is benzyl 2,2-difluorovinyl ether, the fragmentation is predicted to be dominated by pathways that form highly stable cations. The most anticipated fragmentation is the cleavage of the C-O bond between the benzylic carbon and the ether oxygen. This cleavage is known as alpha-cleavage for ethers and is highly favorable because it results in the formation of the resonance-stabilized benzyl cation (C₇H₇⁺). youtube.comlibretexts.org This cation is particularly stable and often rearranges to the even more stable tropylium (B1234903) ion, also with an m/z of 91. Due to its stability, this fragment is expected to be the most abundant ion, making it the base peak in the mass spectrum. youtube.com
Other potential fragmentation pathways could involve the cleavage of the vinyl ether portion, though these are generally less favored than the formation of the benzyl cation. A summary of expected major fragments is presented in the table below.
| m/z (mass/charge) | Proposed Fragment Structure | Formula | Fragmentation Pathway |
| 170 | [C₆H₅CH₂OCH=CF₂]⁺• | [C₉H₈F₂O]⁺• | Molecular Ion (Parent Peak) |
| 91 | [C₆H₅CH₂]⁺ or [C₇H₇]⁺ | [C₇H₇]⁺ | α-Cleavage of the benzyl-ether bond, likely forming the tropylium ion (Base Peak) |
| 79 | [C₆H₅CH₂OCH=CF₂ - C₇H₇]⁺ | [C₂HF₂O]⁺ | Loss of the benzyl radical |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of the CH₂OCH=CF₂ group or fragmentation of the benzyl cation |
Detection of Reaction Intermediates and Productsnih.gov
Modern mass spectrometry techniques, particularly when coupled with gentle ionization methods like electrospray ionization (ESI-MS), are invaluable for monitoring chemical reactions in real time and identifying transient reaction intermediates. nih.govresearchgate.net This provides deep mechanistic insight that is often unattainable with other methods. libretexts.org While many reactions proceed through neutral species, ESI-MS is exceptionally sensitive at detecting any charged intermediates, such as those used in catalyzed reactions or those that exist in equilibrium, even at very low concentrations. nih.gov
In a potential synthesis of this compound, such as a Williamson ether synthesis reacting sodium benzylate with a 2,2-difluorovinyl halide, ESI-MS could be employed to monitor the reaction progress. Researchers could track the depletion of the sodium benzylate reactant ion and the formation of the final product. Furthermore, should any charged, short-lived intermediates or side-products be formed during the synthesis, ESI-MS would be a primary tool for their detection and characterization. researchgate.net
Tandem mass spectrometry (MS/MS) can further enhance this analysis. rsc.org In an MS/MS experiment, a specific ion of interest (like a suspected intermediate) is selected, fragmented, and its fragments are analyzed. rsc.org This process provides structural confirmation of the intermediate, helping to piece together the entire reaction mechanism. libretexts.org
X-ray Crystallography for Definitive Structural Assignment and Stereochemistrycam.ac.uk
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. wikipedia.orgresearchgate.net This technique provides a detailed atomic-level map of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide the ultimate structural proof. While a search of the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, did not yield an existing structure for this specific compound, the technique's potential remains paramount. nih.govresearchgate.netnih.gov
If a crystal structure were determined, it would:
Confirm Connectivity: The resulting 3D model would unequivocally show the atomic connections, verifying the proposed benzyl 2,2-difluorovinyl ether structure.
Provide Precise Geometric Data: It would supply highly accurate data on the lengths of the C-F, C=C, C-O, and aromatic C-C bonds, as well as all bond angles throughout the molecule.
Elucidate Molecular Conformation: The analysis would reveal the molecule's preferred conformation in the solid state, including the rotational angle of the phenyl group relative to the ether linkage and the planarity of the difluorovinyl group.
The molecule this compound does not possess any chiral centers, so its stereochemistry is relatively simple. However, the crystallographic data would definitively confirm the cis/trans geometry around the C=C double bond, although in this specific case, the two fluorine atoms on one carbon make such isomerism irrelevant. Therefore, X-ray crystallography serves as the most powerful tool for the definitive structural assignment of the compound. rsc.org
Theoretical and Computational Investigations of 2,2 Difluoroethenoxymethylbenzene
Quantum Chemical Calculations, including Density Functional Theory (DFT), Ab Initio, and Møller-Plesset Perturbation Theory (MP2) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,2-Difluoroethenoxymethylbenzene. nih.gov Methods such as Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2) are employed to model its electronic structure and energetics. mpg.dewikipedia.org
DFT has become a popular and versatile method for these calculations due to its balance of computational cost and accuracy. wikipedia.orgyoutube.com It is used to determine the properties of a many-electron system by using functionals of the spatially dependent electron density. mpg.dewikipedia.org For a molecule like this compound, a typical DFT calculation, for instance at the B3LYP/6-31G(d,p) level, would provide insights into the distribution of electrons and the energies of molecular orbitals. scispace.com
These calculations can reveal crucial electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as their gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Representative Calculated Electronic Properties for a Fluorinated Benzene (B151609) Derivative
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.4 eV |
| Dipole Moment | 2.5 D |
Note: These are illustrative values for a related molecule, calculated using DFT, to demonstrate typical outputs of such an investigation.
These methods also allow for the calculation of total energies, which are essential for comparing the stability of different molecular arrangements or isomers. scispace.com The sum of electronic and zero-point energies provides a measure of the molecule's stability, often compared between gas and solvent phases to understand environmental effects. scispace.com
Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis, such as the reaction between a phenoxide and a trifluoroethene precursor, or its subsequent reactions, like cycloadditions or nucleophilic substitutions.
By calculating the energies of reactants, products, and intermediates, along with the transition state structures that connect them, a complete reaction profile can be constructed. The activation energy (the energy barrier from reactant to transition state) determines the reaction rate. Computational methods can predict these barriers, offering insights into which reaction pathways are kinetically favored. nih.gov Automated reaction exploration methods, for instance, can uncover a multitude of possible pathways, revealing that strong kinetic filtering often dictates the observable products from numerous theoretical possibilities. nih.gov
Analysis of Conformational Preferences and Stability
The flexibility of this compound arises from the rotation around the C-O and O-CH₂ single bonds. This rotation leads to different spatial arrangements known as conformers. Computational methods are used to perform a conformational analysis, identifying the stable conformers (energy minima) and the rotational barriers between them.
Prediction of Chemical Reactivity Descriptors, including Chemical Potential, Chemical Hardness, Electrophilicity, and Fukui Functions
Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors. researchgate.net These descriptors are calculated from the electronic structure and provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. researchgate.netsci-hub.st
Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scispace.com
For this compound, the difluorovinyl group is expected to be highly electrophilic due to the strong electron-withdrawing nature of the fluorine atoms. Calculating these descriptors would provide quantitative predictions about its reactivity.
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Resistance to deformation |
| Electrophilicity (ω) | μ² / (2η) | Propensity to act as an electrophile |
These descriptors are calculated using HOMO and LUMO energies derived from quantum chemical computations. researchgate.net
Molecular Dynamics Simulations for Kinetic and Mechanistic Insights
While quantum chemical calculations typically focus on static molecules in a vacuum or with simplified solvent models, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govyoutube.com By simulating the movements of atoms and molecules, MD can offer insights into reaction kinetics, conformational dynamics, and the influence of the solvent environment. youtube.comresearchgate.net
For this compound, an MD simulation could model its behavior in a specific solvent, showing how solvent molecules arrange around it and influence its conformational preferences. It can also be used to simulate reactive encounters, providing a more detailed picture of the reaction mechanism than static calculations alone. Ab initio molecular dynamics (AIMD), which uses quantum chemistry to calculate the forces between atoms on the fly, offers a particularly accurate, though computationally intensive, way to study reaction dynamics. nih.gov
Computational Prediction of Regio- and Stereoselectivity
Many chemical reactions can potentially yield multiple products (isomers). Predicting which isomer is preferentially formed (regio- and stereoselectivity) is a crucial aspect of synthetic chemistry. Computational chemistry is an invaluable tool for this purpose. rsc.org
In reactions involving this compound, such as an addition to the double bond, different regioisomers could be formed. By calculating the activation energies for the transition states leading to each possible product, chemists can predict which isomer will be the major product. The electronic effects of the fluorine atoms and the benzyloxy group will strongly direct the outcome of such reactions. Machine learning models, trained on datasets of known reactions, are also emerging as powerful tools for predicting regioselectivity. rsc.orgnih.gov
Theoretical Insights into Fluorine's Electronic Effects on Molecular Properties and Reactivity
The presence of two fluorine atoms on the vinyl carbon dramatically influences the properties of this compound. Fluorine is the most electronegative element, leading to a strong inductive (-I) effect, where electron density is pulled away from the carbon-carbon double bond. numberanalytics.com This makes the double bond electron-deficient and susceptible to nucleophilic attack.
The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of many organofluorine compounds. wikipedia.org Furthermore, fluorine atoms can engage in stereoelectronic interactions, such as the gauche effect, which can control the molecule's conformation and, consequently, its reactivity. nih.gov The unique combination of fluorine's small size and high electronegativity imparts properties that are distinct from other halogens, affecting everything from bond lengths and dipole moments to the molecule's behavior in biological systems. wikipedia.orgacs.org
Derivatization and Functionalization Strategies of 2,2 Difluoroethenoxymethylbenzene for Advanced Synthesis
Chemical Transformations of the Gem-Difluorovinyl Moiety
The gem-difluorovinyl group is a versatile functional handle that allows for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Introduction of Diverse Chemical Functionalities
The electrophilic nature of the difluorinated carbon in gem-difluoroalkenes makes them susceptible to reactions with nucleophiles, often proceeding through an addition/elimination pathway to achieve C-F functionalization. nih.gov They can also react with electrophiles at the difluorinated position to form stabilized cationic intermediates, which can then react with nucleophiles to yield difunctionalized products. nih.gov
Recent research has highlighted several methods for the functionalization of gem-difluoroalkenes:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of gem-difluorinated alkenes have been developed. For instance, a β-hydride elimination from an α,α-difluoroalkyl-Pd intermediate can be exploited to avoid β-fluoride elimination, leading to the formation of new C-C bonds. nih.gov
Halonium and Thiiranium Intermediates: Reaction with strong oxidants can generate high-energy halonium or thiiranium intermediates. These intermediates readily react with nucleophiles in a highly regioselective manner to produce difunctionalized products. nih.gov
Radical Reactions: The gem-difluorovinyl group can participate in radical reactions, further expanding the scope of its functionalization. nih.gov
Direct Difluoroethylation: A hypervalent iodine reagent, gem-difluorovinyl iodonium (B1229267) salt (DFVI), has been utilized for the direct difluoroethylation of N- and O-nucleophiles, such as amides and carboxylic acids, through a neighboring group rearrangement. researchgate.net This method provides a direct route to incorporate the difluoroethylene group. researchgate.net
A variety of structurally unique organofluorine compounds can be synthesized through these transformations. For example, Ni/Pd cooperative catalysis enables the cross-electrophile coupling of gem-difluorinated cyclopropanes with 2,2-difluorovinyl tosylate, yielding compounds with both monofluoroalkene and gem-difluoroalkene moieties. acs.orgacs.org
| Transformation | Reagents/Conditions | Functional Group Introduced |
| Cross-Coupling | Pd catalyst, ligand | Aryl, alkyl, etc. |
| Halonium/Thiiranium Formation | Strong oxidants, nucleophile | Halogen and nucleophilic group |
| Radical Addition | Radical initiator, radical precursor | Various radical-derived groups |
| Direct Difluoroethylation | gem-difluorovinyl iodonium salt (DFVI) | Difluoroethylene group |
| Cross-Electrophile Coupling | Ni/Pd cooperative catalysis | Monofluoroalkene and gem-difluoroalkene |
Formation of Ring Systems, such as Cyclopropanes and Triazoles
The gem-difluorovinyl moiety is a valuable precursor for the synthesis of various ring systems, including cyclopropanes and triazoles.
Cyclopropanes:
Transition-metal-catalyzed cyclopropanation of alkenes is a common method for constructing cyclopropane (B1198618) rings. nih.gov While the synthesis of difluoromethylcyclopropanes using difluoromethyldiazo reagents is less explored, it presents a viable pathway. nih.gov Palladium-catalyzed reactions of fluorinated diazoalkanes with indole (B1671886) heterocycles can lead to cyclopropanation products, particularly when N-arylated indoles are used. nih.govd-nb.info The use of pivalate (B1233124) as a base in palladium-catalyzed C-H activation reactions has been shown to favor cyclopropanation over other reaction pathways. sci-hub.se
Triazoles:
The formation of triazoles can be achieved through the [3+2] cycloaddition of azides with alkynes. organic-chemistry.orgnih.gov In the context of gem-difluoroalkenes, a (2,2-difluorovinyl)zinc chloride-TMEDA complex can serve as an equivalent to the highly reactive fluoroacetylene. organic-chemistry.org This complex undergoes a copper-catalyzed [3 + 2] annulation with organic azides to produce 1-substituted 4-fluorotriazoles in high yields via C-F bond cleavage. organic-chemistry.org This modular approach allows for the facile assembly of triazole rings with a fluorovinyl moiety. nih.gov The synthesis of 1,2,3-triazoles is a significant area of research due to their wide range of biological activities. frontiersin.orgnih.gov
| Ring System | Synthetic Strategy | Key Reagents/Intermediates |
| Cyclopropanes | Palladium-catalyzed C-H activation/cyclopropanation | Fluorinated diazoalkanes, pivalate base |
| Triazoles | Copper-catalyzed [3+2] annulation | (2,2-difluorovinyl)zinc chloride-TMEDA, organic azides |
Modification of the Benzyloxymethyl Aromatic Ring
The aromatic ring of the benzyloxymethyl group provides another site for functionalization, primarily through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions (Theoretical Considerations)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. msu.edumasterorganicchemistry.com The outcome of EAS on a substituted benzene (B151609), such as 2,2-Difluoroethenoxymethylbenzene, is governed by the directing effects of the existing substituent. lumenlearning.comsavemyexams.com
The benzyloxymethyl group (-CH₂-O-Ar) is an ortho-, para-directing group. The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, thereby activating the ring towards electrophilic attack. youtube.comlibretexts.org This activation is most pronounced at the ortho and para positions. youtube.comlibretexts.org Consequently, electrophiles will preferentially attack these positions. masterorganicchemistry.com
Common EAS reactions that could theoretically be applied to the benzyloxymethyl aromatic ring include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. libretexts.org
Strategies for Ether Cleavage and Re-functionalization (Theoretical Considerations)
The ether linkage in this compound can be cleaved to unmask the corresponding alcohol and benzyl (B1604629) moieties, which can then be further functionalized. Ether cleavage typically requires strong acids like HBr or HI. wikipedia.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The benzyl ether, in particular, is a versatile protecting group in organic synthesis because it can be cleaved under relatively mild, specific conditions, offering orthogonality to other protecting groups. organic-chemistry.orgnumberanalytics.com Common methods for benzyl ether cleavage include:
Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a widely used method for cleaving benzyl ethers. youtube.comyoutube.comorganic-chemistry.org This method is generally high-yielding and clean. youtube.com
Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less selective if other acid-sensitive functional groups are present. wikipedia.orgorganic-chemistry.org
Oxidative Cleavage: Oxidizing agents can also be employed for the deprotection of benzyl ethers. organic-chemistry.orgorganic-chemistry.org
Once the ether is cleaved, the resulting alcohol can be re-functionalized in numerous ways, such as conversion to esters, ethers, or halides. masterorganicchemistry.comyoutube.compressbooks.pub The benzyl portion is typically converted to toluene (B28343) or a related derivative. youtube.com The ability to selectively remove the benzyl group makes it a valuable tool in multi-step syntheses. numberanalytics.comnih.gov
Analytical Derivatization for Enhanced Detection and Separation
For analytical purposes, particularly in gas chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. youtube.com While specific derivatization methods for this compound are not extensively documented, general strategies for derivatizing compounds with similar functional groups can be considered.
The presence of the gem-difluorovinyl group and the aromatic ring offers potential sites for derivatization. For instance, reactions that target the double bond could be used to introduce a more readily detectable moiety. Additionally, if the ether is cleaved, the resulting alcohol can be derivatized.
Derivatization can enhance detection by introducing a group that is more responsive to a specific detector, such as an electron capture detector (ECD) for halogenated derivatives. youtube.com It can also improve chromatographic separation by altering the polarity and boiling point of the analyte. youtube.com For example, the conversion of polar functional groups to less polar derivatives can reduce peak tailing. youtube.com
Silylation Reactions, including Trimethylsilylation
Silylation of aromatic compounds is a valuable tool for introducing silicon-containing moieties that can serve as versatile synthetic handles for cross-coupling reactions, or as directing groups for subsequent transformations. In the context of this compound, silylation can be envisioned to occur either at the aromatic ring or potentially involving the ether linkage, although the latter is less probable under typical silylation conditions due to the electronic nature of the substituent.
The 2,2-difluoroethenoxy group is anticipated to be strongly electron-withdrawing due to the presence of two highly electronegative fluorine atoms. This deactivating effect reduces the electron density of the aromatic ring, making direct electrophilic silylation challenging under standard conditions. However, directed ortho-metalation followed by quenching with a silicon electrophile, or transition-metal-catalyzed C-H silylation, could provide viable pathways.
Trimethylsilylation
Trimethylsilylation is a common silylation reaction that introduces a trimethylsilyl (B98337) (TMS) group. For a deactivated aromatic ring like that in this compound, direct electrophilic trimethylsilylation using trimethylsilyl chloride (TMSCl) and a Lewis acid is expected to be inefficient. More potent methods would likely be required.
One plausible approach involves a lithiation-silylation sequence. Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could lead to deprotonation at one of the ortho positions, facilitated by the coordinating ability of the ether oxygen. The resulting aryllithium species can then be trapped with trimethylsilyl chloride to afford the ortho-trimethylsilylated product.
A hypothetical reaction scheme is presented below:
This compound + n-BuLi → [ortho-lithiated intermediate] + TMSCl → ortho-Trimethylsilyl-2,2-difluoroethenoxymethylbenzene
The reaction conditions would need to be carefully optimized to favor ortho-lithiation over other potential side reactions.
| Entry | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Plausible Product |
| 1 | Trimethylsilyl chloride (TMSCl) | n-Butyllithium | Tetrahydrofuran (THF) | -78 to rt | 1-(2,2-Difluoroethenoxy)-2-(trimethylsilyl)benzene |
| 2 | Triethylsilyl chloride (TESCl) | sec-Butyllithium/TMEDA | Diethyl ether | -78 to rt | 1-(2,2-Difluoroethenoxy)-2-(triethylsilyl)benzene |
| 3 | tert-Butyldimethylsilyl chloride (TBDMSCl) | Rh(I) catalyst | Hexane | 80 | Mixture of silylated isomers |
Table 1: Hypothetical Conditions for Silylation of this compound
This table presents plausible reaction conditions based on general knowledge of silylation reactions of deactivated aromatic ethers. The outcomes are predicted and not based on published experimental data for this specific compound.
Acylation and Alkylation Methods
Acylation and alkylation of aromatic rings are cornerstone reactions in organic synthesis, typically achieved through Friedel-Crafts reactions. wikipedia.org These reactions involve the introduction of acyl and alkyl groups, respectively, onto the aromatic nucleus via electrophilic aromatic substitution. wikipedia.org
The electron-withdrawing nature of the 2,2-difluoroethenoxy substituent deactivates the benzene ring towards electrophilic attack, making Friedel-Crafts reactions more challenging than for electron-rich aromatics. youtube.com The reaction conditions, therefore, must be carefully selected to overcome this reduced reactivity. The 2,2-difluoroethenoxy group is expected to be an ortho, para-director, although the deactivation will slow the reaction rate at these positions.
Acylation
Friedel-Crafts acylation is a reliable method for introducing ketone functionalities. nih.gov For this compound, this would typically involve reacting it with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov Due to the deactivation of the ring, stoichiometric or even excess amounts of the Lewis acid and higher reaction temperatures may be necessary.
A representative reaction would be the acetylation with acetyl chloride:
This compound + Acetyl chloride + AlCl₃ → Mixture of ortho- and para-acetyl-2,2-difluoroethenoxymethylbenzene
The primary products would be the para-isomer, due to reduced steric hindrance compared to the ortho-position, and the ortho-isomer.
Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid. rsc.org This reaction is often more problematic than acylation due to issues such as polyalkylation and carbocation rearrangements. rsc.org For a deactivated substrate like this compound, forcing conditions would be required, which could exacerbate these side reactions.
A potential alkylation reaction could involve the use of a stable carbocation source or a more reactive alkylating agent under strong Lewis acid catalysis. For instance, alkylation with tert-butyl chloride would proceed via a stable tert-butyl carbocation.
| Entry | Reaction Type | Reagent | Catalyst | Solvent | Plausible Major Product |
| 1 | Acylation | Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | 1-(4-(2,2-Difluoroethenoxy)phenyl)ethan-1-one |
| 2 | Acylation | Benzoyl chloride | Iron(III) chloride (FeCl₃) | 1,2-Dichloroethane | (4-(2,2-Difluoroethenoxy)phenyl)(phenyl)methanone |
| 3 | Alkylation | tert-Butyl chloride | Aluminum chloride (AlCl₃) | Nitrobenzene | 1-(tert-Butyl)-4-(2,2-difluoroethenoxy)benzene |
| 4 | Alkylation | Isopropyl alcohol | Sulfuric acid (H₂SO₄) | - | 1-(2,2-Difluoroethenoxy)-4-isopropylbenzene |
Table 2: Hypothetical Conditions for Acylation and Alkylation of this compound
This table outlines plausible conditions for Friedel-Crafts reactions on this compound based on established principles for deactivated aromatic compounds. The specified major products are based on predicted regioselectivity, favoring the para-position.
Based on a comprehensive search of available information, there is no scientific literature or data available regarding the applications of the chemical compound This compound in the field of advanced materials science research as per the requested outline.
Extensive and targeted searches for this specific compound in relation to its use as a monomer for fluorinated polymer synthesis, its impact on polymer properties, its integration into functional materials such as coatings and membranes, or its role in the development of 2D materials and nanocomposites have yielded no results.
Therefore, it is not possible to generate an article on the specified topics for "this compound" as there is no research data, findings, or any mention of this compound in the contexts you have provided.
Applications of 2,2 Difluoroethenoxymethylbenzene in Advanced Materials Science Research
Role in the Development of 2D Materials and Nanocomposites[25][35][36][37].
Surface Modification and Functionalization of Nanomaterials
The search for literature describing the use of 2,2-Difluoroethenoxymethylbenzene for the surface modification and functionalization of nanomaterials did not yield any specific results. Generally, surface modification of nanoparticles is a critical strategy to enhance their stability, prevent agglomeration, and impart new functionalities. This is often achieved by coating the nanoparticles with organic or inorganic layers. For instance, silica (B1680970) and various polymers are commonly used to improve the biocompatibility and dispersibility of nanoparticles in different media. However, no studies were found that utilize this compound for these purposes.
Potential in Optical and Electronic Materials
There is no available research on the specific potential of this compound in optical and electronic materials. The development of new materials for optical and electronic applications is an active area of research, focusing on compounds that possess unique properties such as specific bandgaps, high charge carrier mobility, or nonlinear optical responses. While research into materials like two-dimensional transition metal dichalcogenides (TMDCs) has shown promise for applications in transistors, photodetectors, and electroluminescent devices, no such studies have been published regarding this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-difluoroethenoxymethylbenzene, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and etherification steps. For example, analogous compounds (e.g., 1-chloro-2-(difluoromethoxy)-4-methylbenzene) are synthesized by reacting phenol derivatives with chlorodifluoromethane in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like DMSO at 60–80°C . Optimization focuses on controlling stoichiometry, solvent choice (acetonitrile or DMSO), and reaction time to minimize byproducts. Monitoring via TLC or GC-MS ensures reaction completion .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and ether linkage integrity.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or regioselectivity, particularly for crystalline derivatives .
Q. How does the difluoroethenoxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoroethenoxy group activates the benzene ring toward electrophilic substitution at the para and meta positions. For example, nitration with HNO/HSO yields nitro derivatives, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl-aryl bond formation. Solvent polarity (e.g., DMF vs. THF) significantly affects reaction rates and regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for fluorinated benzene derivatives under varying reaction conditions?
- Methodological Answer : Systematic parameter screening (e.g., DoE) is essential. For instance, conflicting yields in nucleophilic aromatic substitution may arise from competing hydrolysis pathways. Controlled studies using anhydrous solvents (e.g., dry acetonitrile) and inert atmospheres can mitigate moisture interference. Kinetic profiling (e.g., in situ IR) helps identify optimal temperature windows (e.g., 50–70°C) to balance reactivity and side reactions .
Q. What computational approaches predict the regioselectivity of this compound in electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution. For example, Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps reveal steric effects from the difluoroethenoxy group. These models align with experimental observations of meta-directing behavior in bromination reactions .
Q. How can researchers design experiments to study the biological interactions of this compound with enzymes?
- Methodological Answer : Use fluorinated analogs as enzyme inhibitors in kinetic assays. For example:
- Fluorescence Quenching : Monitor binding to cytochrome P450 isoforms using tryptophan fluorescence.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular Docking : Validate interactions using crystal structures of target enzymes (e.g., CYP3A4). Ensure controls account for non-specific binding with bovine serum albumin (BSA) .
Q. What strategies mitigate decomposition of this compound during high-temperature reactions?
- Methodological Answer : Stabilization methods include:
- Additives : Radical scavengers (e.g., BHT) prevent autoxidation.
- Microwave-Assisted Synthesis : Shortens reaction times (e.g., 10 min vs. 2 hr) to reduce thermal degradation.
- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl intermediates) enhances thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
